Cas no 2060005-99-2 ((3,5,5-Trimethyloxolan-3-yl)methanamine)

2060005-99-2 structure
商品名:(3,5,5-Trimethyloxolan-3-yl)methanamine
CAS番号:2060005-99-2
MF:C8H17NO
メガワット:143.226682424545
MDL:MFCD30487940
CID:5612756
PubChem ID:131550170
(3,5,5-Trimethyloxolan-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- EN300-330235
- (3,5,5-trimethyloxolan-3-yl)methanamine
- 2060005-99-2
- (3,5,5-Trimethyloxolan-3-yl)methanamine
-
- MDL: MFCD30487940
- インチ: 1S/C8H17NO/c1-7(2)4-8(3,5-9)6-10-7/h4-6,9H2,1-3H3
- InChIKey: URHAEZCSYBCRNW-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)(CN)CC1(C)C
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
(3,5,5-Trimethyloxolan-3-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-330235-0.25g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 0.25g |
$840.0 | 2023-09-04 | ||
| Enamine | EN300-330235-0.5g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 0.5g |
$877.0 | 2023-09-04 | ||
| Enamine | EN300-330235-1g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 1g |
$914.0 | 2023-09-04 | ||
| Enamine | EN300-330235-1.0g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330235-0.1g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 0.1g |
$804.0 | 2023-09-04 | ||
| Enamine | EN300-330235-2.5g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 2.5g |
$1791.0 | 2023-09-04 | ||
| Enamine | EN300-330235-5g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 5g |
$2650.0 | 2023-09-04 | ||
| Enamine | EN300-330235-0.05g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 0.05g |
$768.0 | 2023-09-04 | ||
| Enamine | EN300-330235-10g |
(3,5,5-trimethyloxolan-3-yl)methanamine |
2060005-99-2 | 10g |
$3929.0 | 2023-09-04 |
(3,5,5-Trimethyloxolan-3-yl)methanamine 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
2060005-99-2 ((3,5,5-Trimethyloxolan-3-yl)methanamine) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
